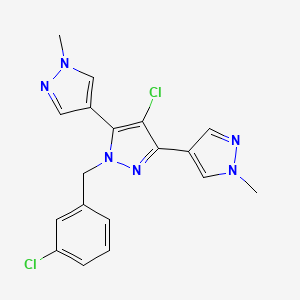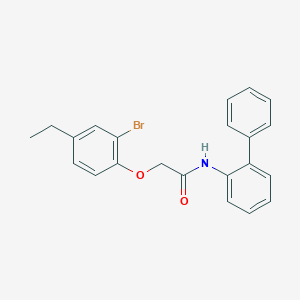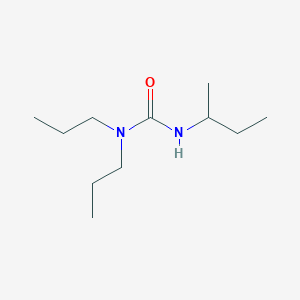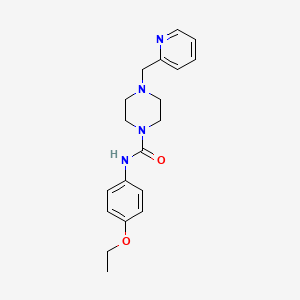![molecular formula C17H19NO3 B4774414 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B4774414.png)
1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one
Übersicht
Beschreibung
1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one, also known as MPPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. MPPA is a derivative of chalcone, a naturally occurring compound found in many plants, and has been synthesized using a variety of methods.
Wirkmechanismus
The mechanism of action of 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one is not fully understood, but it is thought to involve the inhibition of various cellular pathways involved in cancer growth, inflammation, and oxidative stress. 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival, as well as the NF-κB signaling pathway, which is involved in inflammation and immune response. 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which may help to reduce oxidative stress and prevent cellular damage.
Biochemical and Physiological Effects
1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, the prevention of oxidative stress, and the inhibition of bacterial growth. In animal models, 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to reduce tumor growth and increase survival rates in cancer models. 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to increase antioxidant enzyme expression and reduce oxidative stress in animal models of diabetes and neurodegenerative diseases. Finally, 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has several advantages for use in lab experiments, including its low toxicity, high stability, and ease of synthesis. 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to have low toxicity in animal models, indicating that it may be safe for use in humans. In addition, 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one is stable under various conditions, making it easy to store and transport. Finally, 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one can be synthesized using a variety of methods, making it readily available for use in lab experiments.
However, there are also some limitations to the use of 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one in lab experiments. One limitation is that 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has poor solubility in water, which may limit its use in certain experiments. In addition, 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
For 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one research include the development of new cancer treatments, investigation of its potential use in neurodegenerative diseases, and development of new antibiotics.
Wissenschaftliche Forschungsanwendungen
1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been studied for its potential use in various scientific research applications, including cancer treatment, anti-inflammatory activity, antioxidant activity, and antimicrobial activity. In cancer treatment, 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models. In addition, 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to have antioxidant activity, which may be beneficial in reducing oxidative stress and preventing cellular damage. Finally, 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to have antimicrobial activity against various bacterial strains, which may have potential applications in the development of new antibiotics.
Eigenschaften
IUPAC Name |
(E)-1-(5-methylfuran-2-yl)-3-(4-propoxyanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-12-20-15-7-5-14(6-8-15)18-11-10-16(19)17-9-4-13(2)21-17/h4-11,18H,3,12H2,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUVVCRSJIXRPN-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(5-methylfuran-2-yl)-3-(4-propoxyanilino)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-hydroxy-5-methylphenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4774342.png)

![N-(cyclohexylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4774364.png)

![5-{[3-(anilinocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4774377.png)


![4-[2-(1-azepanyl)-2-oxoethoxy]-3-chloro-N-isopropylbenzenesulfonamide](/img/structure/B4774388.png)
![1-butyl-7-cyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4774405.png)
![2-{1-cyclohexyl-4-[1-(2,3-dimethylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B4774406.png)

![N-[3-(dimethylamino)propyl]-N'-(2-methylphenyl)thiourea](/img/structure/B4774421.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4774427.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4774430.png)